N-Ethyl-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-Ethyl-2-pyrrolidinecarboxamide hydrochloride, also known as NEPC, is a chemical compound. It has the molecular formula C7H15ClN2O . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-N-ethyl-2-pyrrolidinecarboxamide hydrochloride . The InChI code for this compound is 1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 178.66 . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis and Labeling Applications
- Pramiracetam hydrochloride, structurally similar to N-Ethyl-2-pyrrolidinecarboxamide hydrochloride, was labeled with 14C for potential use as a cognition activator. This process involved the conversion of bromoacetic-2-14C acid to an ethyl ester, which then reacted with sodium 2-pyrrolidinone, leading to the creation of the labeled pramiracetam hydrochloride (Hartman, Huang, & Butler, 1984).
Role in Antimicrobial Research
- Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which share a similar core structure with this compound, demonstrated significant activity against bacterial and fungal strains, suggesting potential applications in antimicrobial research (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Quantitative Structure-Activity Relationship (QSAR) Modelling in Drug Discovery
- QSAR modelling was applied to compounds structurally related to this compound, predicting their biological activities against Mycobacterium tuberculosis. This indicates its relevance in drug discovery and design for tuberculosis treatment (Abdullahi, Adeniji, Arthur, & Musa, 2020).
Potential as Antiarrhythmic Agents
- N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides, which are structurally analogous to this compound, have been synthesized and shown to be active against aconitine-induced arrhythmia, indicating their potential as antiarrhythmic agents (Hankovszky, Hideg, Bódi, & Frank, 1986).
Applications in Solid-State Conformation Analysis
- The study of solid-state conformations and antidopaminergic effects of compounds like remoxipride hydrochloride, which is structurally related to this compound, provides insights into dopamine receptor models and the effects of different structural conformations (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).
Synthesis of Novel Antimicrobial Agents
- The synthesis of novel Schiff bases derived from pyridine-2,6-carboxamide, similar in structure to this compound, showed potential as antimicrobial agents, emphasizing the compound's relevance in developing new treatments for microbial infections (Al-Omar & Amr, 2010).
Safety and Hazards
properties
IUPAC Name |
N-ethylpyrrolidine-2-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSTYNLPDWVGLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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